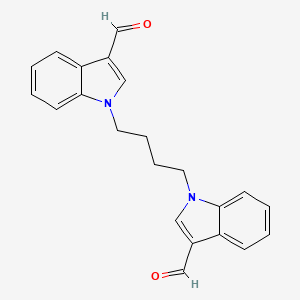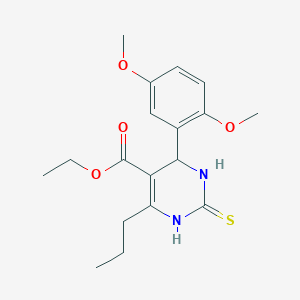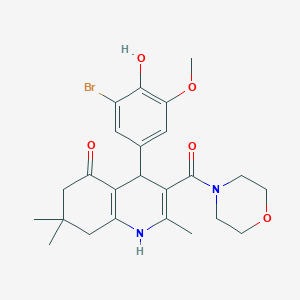
1,1'-butane-1,4-diylbis(1H-indole-3-carbaldehyde)
描述
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) is a complex organic compound featuring two indole-3-carbaldehyde moieties connected by a butane-1,4-diyl linker Indole derivatives are significant in various fields due to their biological activities and structural versatility
准备方法
The synthesis of 1,1’-butane-1,4-diylbis(1H-indole-3-carbaldehyde) typically involves the reaction of indole-3-carbaldehyde with a butane-1,4-diyl linker under specific conditions. One common method involves the copper-catalyzed reaction of indole-3-carbaldehyde with dihalides in basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these parameters to scale up the synthesis efficiently.
化学反应分析
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1’-butane-1,4-diylbis(1H-indole-3-carbaldehyde) involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, influencing biological processes. The aldehyde groups can form Schiff bases with amines, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) can be compared with other similar compounds, such as:
1,1’-Pyrazine-2,3-diylbis(indole-3-carbaldehyde): Similar structure but with a pyrazine linker.
1-(6-Chloropyrimidin-4-yl)indole-3-carbaldehyde: Contains a chloropyrimidine moiety instead of a butane linker.
1-(7-Chloroquinolin-4-yl)indole-3-carbaldehyde: Features a chloroquinoline moiety.
Conclusion
1,1’-Butane-1,4-diylbis(1H-indole-3-carbaldehyde) is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in synthetic chemistry, biology, medicine, and industry.
属性
IUPAC Name |
1-[4-(3-formylindol-1-yl)butyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-15-17-13-23(21-9-3-1-7-19(17)21)11-5-6-12-24-14-18(16-26)20-8-2-4-10-22(20)24/h1-4,7-10,13-16H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEHFUQYNZVPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCN3C=C(C4=CC=CC=C43)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)

![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)
![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)
![2-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B4071117.png)

![6-amino-4-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071132.png)
![2-{[3-(2-methoxyphenoxy)propyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4071139.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071143.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propan-2-one](/img/structure/B4071158.png)
![Ethyl 5-cyano-6-[(1-hydroxy-2-methylsulfanylcyclohexyl)methylsulfanyl]-2-methyl-4-phenylpyridine-3-carboxylate](/img/structure/B4071163.png)
![2-[(4-nitrobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4071169.png)
![2-({2-[(4-CHLOROPHENYL)METHANESULFONYL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4071170.png)
